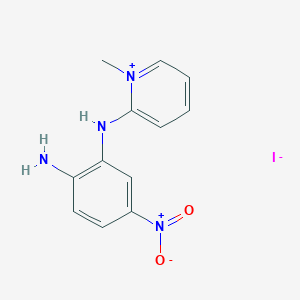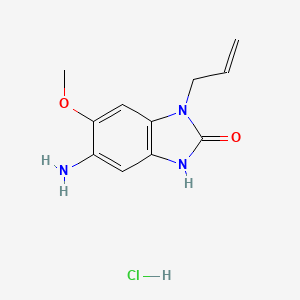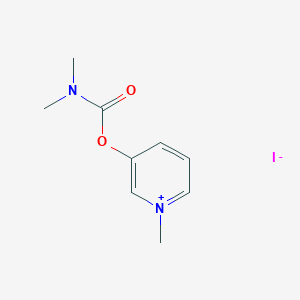
2-(2-Amino-5-nitroanilino)-1-methylpyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-5-nitroanilino)-1-methylpyridinium is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-nitroanilino)-1-methylpyridinium typically involves multi-step organic reactions. One common method includes the nitration of 2-aminoaniline followed by the introduction of a pyridinium ring through a series of condensation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-nitroanilino)-1-methylpyridinium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(2-Amino-5-nitroanilino)-1-methylpyridinium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-nitroanilino)-1-methylpyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-nitrophenol
- 2-Amino-5-nitrotoluene
- 2-Amino-5-nitrobenzophenone
Uniqueness
Compared to similar compounds, 2-(2-Amino-5-nitroanilino)-1-methylpyridinium exhibits unique properties due to the presence of the pyridinium ring
Properties
IUPAC Name |
2-N-(1-methylpyridin-1-ium-2-yl)-4-nitrobenzene-1,2-diamine;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2.HI/c1-15-7-3-2-4-12(15)14-11-8-9(16(17)18)5-6-10(11)13;/h2-8H,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNZHEMLEBOELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1NC2=C(C=CC(=C2)[N+](=O)[O-])N.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methylbenzenesulfonate;4-[(3-methyl-1,3-thiazol-3-ium-4-yl)methoxy]benzaldehyde](/img/structure/B8095024.png)
![4-methylbenzenesulfonate;4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]benzaldehyde](/img/structure/B8095031.png)
![4-Methylbenzenesulfonate;4-[(1-methylpyridin-1-ium-4-yl)methoxy]benzaldehyde](/img/structure/B8095035.png)
![4-Methylbenzenesulfonate;4-[(1-methylpyridin-1-ium-3-yl)methoxy]benzaldehyde](/img/structure/B8095040.png)
![5-Methyl-2,8-dinitropyrido[1,2-a]benzimidazol-5-ium;iodide](/img/structure/B8095047.png)
![1-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-4-ium;iodide](/img/structure/B8095051.png)
![4-Methylbenzenesulfonate;3-[(1-methylpyridin-1-ium-2-yl)methoxy]benzaldehyde](/img/structure/B8095056.png)
![4-(6-Butylsulfanyl-1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)benzaldehyde;4-methylbenzenesulfonate](/img/structure/B8095062.png)
![4-(6-Chloro-1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)benzaldehyde;4-methylbenzenesulfonate](/img/structure/B8095068.png)

![2-(4-Cyanophenyl)-1-methylimidazo[1,2-a]pyridin-4-ium-6-carbonitrile;4-methylbenzenesulfonate](/img/structure/B8095101.png)
![4-(1,6-Dimethylimidazo[1,2-a]pyridin-4-ium-2-yl)benzonitrile;4-methylbenzenesulfonate](/img/structure/B8095112.png)
![4-(1,6-Dimethylimidazo[1,2-a]pyridin-4-ium-2-yl)benzenecarboximidamide;chloride](/img/structure/B8095118.png)

